molecular formula C25H22FN3O2S B5002645 N-({[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide

N-({[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide

Cat. No. B5002645
M. Wt: 447.5 g/mol
InChI Key: LBKXWXAYQJRYCF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves several steps. For instance, the synthesis of 4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide involves the reaction of 4-chlorobenzoyl chloride with tert-butylamine to form 4-tert-butylbenzamide. This is followed by several other reactions.


Molecular Structure Analysis

The molecular structure of these compounds can be complex. For example, the compound 4-[(2-tert-butylphenyl)amino]benzoic acid has a molecular weight of 269.34 .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For instance, 4-[(2-tert-butylphenyl)amino]benzoic acid is a powder at room temperature .

Mechanism of Action

Compounds like 4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide inhibit the growth of cancer cells by targeting multiple signaling pathways that are involved in cancer cell proliferation and survival.

Safety and Hazards

These compounds can have various safety and hazard profiles. For example, 4-[(2-tert-butylphenyl)amino]benzoic acid has several hazard statements including H302, H315, H319, and H335 .

properties

IUPAC Name

N-[[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O2S/c1-25(2,3)16-10-8-15(9-11-16)23-28-20-14-17(12-13-21(20)31-23)27-24(32)29-22(30)18-6-4-5-7-19(18)26/h4-14H,1-3H3,(H2,27,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKXWXAYQJRYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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